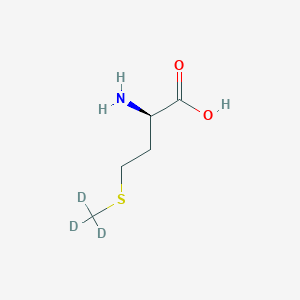

D-Methionine-d3 (S-methyl-d3)

Descripción general

Descripción

D-Methionine-d3 (S-methyl-d3): is a deuterated form of D-Methionine, an essential amino acid involved in protein synthesis and metabolism. The deuterium labeling (d3) makes it a valuable tool in various scientific research applications, particularly in tracing and studying metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-d3 (S-methyl-d3) typically involves the incorporation of deuterium atoms into the methionine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents. One common method involves the reaction of D-Methionine with deuterated methyl iodide (CD3I) under controlled conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of D-Methionine-d3 (S-methyl-d3) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product, which is crucial for its use in scientific research.

Análisis De Reacciones Químicas

Types of Reactions: D-Methionine-d3 (S-methyl-d3) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form methionine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides (e.g., CD3I) are used for substitution reactions.

Major Products:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Various methionine derivatives.

Substitution: Deuterated methionine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

D-Methionine-d3 has several applications in scientific research:

Metabolic Studies

- Tracer Studies : It is extensively used as a tracer in metabolic studies to understand methionine metabolism and its pathways. The deuterated label allows researchers to track the compound through various biochemical reactions using mass spectrometry .

Protein Synthesis and Degradation

- Cellular Processes : In studies of protein synthesis, D-Methionine-d3 helps elucidate the roles of methionine in cellular metabolism and protein turnover. For instance, it can be incorporated into newly synthesized proteins, allowing for detailed analysis of protein dynamics.

Pharmacokinetic Studies

- Drug Metabolism : The compound is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of methionine within biological systems. This application is particularly relevant in drug development and toxicology .

Cancer Research

- Tumor Biology : Research indicates that D-Methionine-d3 may influence tumor growth and response to therapies by affecting methylation patterns and supporting antioxidant defenses. Its role in methionine metabolism has been linked to cancer cell survival mechanisms .

Case Study 1: Cell Proliferation

In vitro studies demonstrated that supplementation with D-Methionine-d3 supports cell proliferation in cysteine-depleted environments. Zhu et al. showed that enhancing transsulfuration activity via D-Methionine-d3 restored glutathione levels and promoted cellular growth under nutrient-limiting conditions.

Case Study 2: Cancer Cell Metabolism

Research has highlighted the effects of D-Methionine-d3 on cancer cell metabolism. By influencing methylation processes, it may alter gene expression profiles associated with tumor growth and resistance to treatment. These findings suggest potential therapeutic applications in oncology.

Summary of Chemical Reactions

D-Methionine-d3 participates in several chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to sulfoxides and sulfones | Methionine sulfoxide |

| Reduction | Forms various methionine derivatives | Reduced methionine derivatives |

| Substitution | Nucleophilic substitution at the sulfur atom | Deuterated methionine derivatives |

Mecanismo De Acción

The mechanism of action of D-Methionine-d3 (S-methyl-d3) involves its incorporation into metabolic pathways where methionine is utilized. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of methionine within biological systems. This helps in understanding the molecular targets and pathways involved in methionine metabolism .

Comparación Con Compuestos Similares

L-Methionine-d3: Another deuterated form of methionine, but with a different stereochemistry.

S-Methyl-L-cysteine-d3: A deuterated form of S-methyl-L-cysteine, similar in structure but with a different amino acid backbone

Uniqueness: D-Methionine-d3 (S-methyl-d3) is unique due to its specific stereochemistry (D-form) and the presence of deuterium atoms, which make it particularly useful for tracing and studying metabolic pathways in a way that other non-deuterated or differently labeled compounds cannot .

Actividad Biológica

D-Methionine-d3, also known as S-methyl-d3, is a deuterated form of the amino acid methionine, which plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : CHDN OS

- Molecular Weight : 151.25 g/mol

- CAS Number : 68684-40-2

D-Methionine-d3 features deuterium atoms that replace hydrogen atoms in the methionine structure, which can enhance its stability and alter its metabolic pathways.

Biological Functions

1. Methyl Group Donation

D-Methionine-d3 acts as a methyl donor through its conversion to S-adenosylmethionine (SAM), a critical compound involved in methylation reactions. SAM is essential for the methylation of DNA, RNA, proteins, and lipids, influencing gene expression and cellular function .

2. Antioxidant Properties

Methionine and its derivatives exhibit antioxidant properties by participating in redox reactions. D-Methionine-d3 may help mitigate oxidative stress by enhancing glutathione levels, a key antioxidant in cells .

3. Role in Transsulfuration Pathway

D-Methionine-d3 is involved in the transsulfuration pathway, where it can be converted into cysteine, another amino acid crucial for protein synthesis and antioxidant defense. This pathway is particularly important under conditions of cysteine limitation, such as in certain tumor environments .

Case Studies and Experimental Evidence

- Cell Proliferation Studies

In vitro studies have shown that supplementation with D-Methionine-d3 can support cell proliferation in cysteine-depleted environments. For example, Zhu et al. demonstrated that enhancing transsulfuration activity through D-Methionine-d3 supplementation restored cellular glutathione levels and supported growth under cysteine-limiting conditions .

- Cancer Research

Research indicates that D-Methionine-d3 may have implications in cancer biology. By influencing methylation patterns and supporting antioxidant defenses, it could potentially affect tumor growth and response to therapies. In particular, studies have highlighted the role of methionine metabolism in cancer cell survival and proliferation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHDN OS |

| Molecular Weight | 151.25 g/mol |

| CAS Number | 68684-40-2 |

| Role as Methyl Donor | Yes |

| Antioxidant Activity | Yes |

Propiedades

IUPAC Name |

(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-YLSDRZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745710 | |

| Record name | D-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-18-5 | |

| Record name | D-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.